molecular formula C12H16N2O2 B1362882 2-Azepan-1-YL-nicotinic acid CAS No. 571913-22-9

2-Azepan-1-YL-nicotinic acid

Cat. No.: B1362882
CAS No.: 571913-22-9
M. Wt: 220.27 g/mol
InChI Key: BVAHKSJTGCVOAU-UHFFFAOYSA-N
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Description

2-Azepan-1-YL-nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a heterocyclic compound that contains a six-membered ring with a nitrogen atom and a five-membered ring with a carboxylic acid group

Biochemical Analysis

Biochemical Properties

2-Azepan-1-YL-nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinic acid receptors, which are involved in lipid metabolism and energy production . The compound also interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, which is crucial for the synthesis of NAD, a vital coenzyme in redox reactions . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular energy dynamics.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in cellular lipid profiles. Additionally, it impacts cell signaling pathways such as the NAD-dependent pathways, which play a crucial role in maintaining cellular redox balance and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound binds to nicotinic acid receptors, leading to the activation of downstream signaling pathways that regulate lipid metabolism . It also inhibits certain enzymes involved in lipid synthesis, thereby reducing lipid accumulation in cells . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence cellular function . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve energy production . At high doses, it can lead to toxic effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the NAD synthesis pathway and the lipid metabolism pathway . The compound interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, which are crucial for NAD synthesis . Additionally, it influences metabolic flux by modulating the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound is transported across cell membranes by specific transporters and is distributed to different cellular compartments. It accumulates in tissues with high metabolic activity, such as the liver and adipose tissue . This distribution pattern is essential for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . The compound’s activity and function are influenced by its localization, as it interacts with enzymes and proteins in these compartments. Post-translational modifications and targeting signals direct the compound to specific organelles, where it exerts its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepan-1-YL-nicotinic acid typically involves the reaction of nicotinic acid with azepane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Azepan-1-YL-nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted azepane derivatives.

Scientific Research Applications

2-Azepan-1-YL-nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: A simpler derivative with similar structural features but lacking the azepane ring.

    Pyridinecarboxylic acids: Compounds with similar carboxylic acid groups attached to a pyridine ring.

Uniqueness

2-Azepan-1-YL-nicotinic acid is unique due to the presence of both the azepane ring and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(azepan-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAHKSJTGCVOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362940
Record name 2-AZEPAN-1-YL-NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571913-22-9
Record name 2-AZEPAN-1-YL-NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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